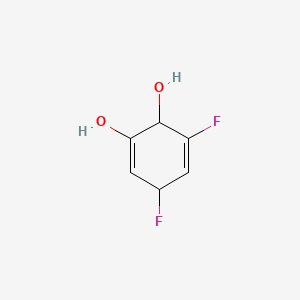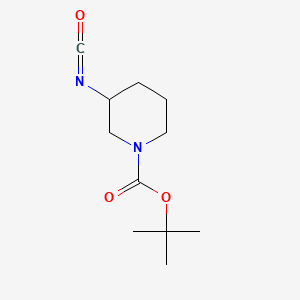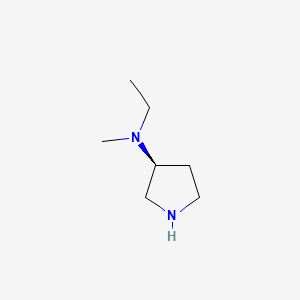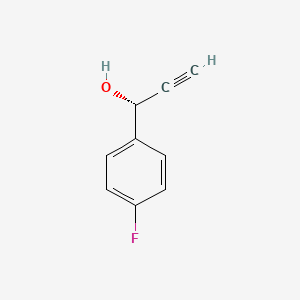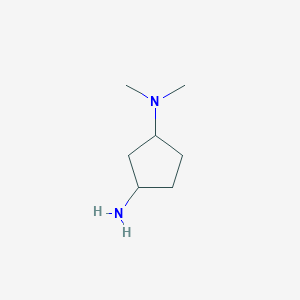
6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine is an organic compound with a unique structure that includes a tetrahydropyridine ring substituted with methoxy and trimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethyl-1,3-pentanediol with methoxyamine hydrochloride in the presence of a base, followed by cyclization to form the tetrahydropyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine involves its interaction with specific molecular targets and pathways. The methoxy and trimethyl groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparación Con Compuestos Similares
6-Acetyl-2,3,4,5-tetrahydropyridine: An aroma compound with a similar tetrahydropyridine ring structure.
2,2,4-Trimethyl-1,3-dioxolane: A structurally related compound with different functional groups.
Uniqueness: 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and trimethyl substitution make it a versatile compound for various applications, distinguishing it from other similar molecules.
Propiedades
Número CAS |
185120-81-4 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.241 |
Nombre IUPAC |
6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine |
InChI |
InChI=1S/C9H17NO/c1-7-5-8(11-4)10-9(2,3)6-7/h7H,5-6H2,1-4H3 |
Clave InChI |
HWSOQZGEGYYXNS-UHFFFAOYSA-N |
SMILES |
CC1CC(=NC(C1)(C)C)OC |
Sinónimos |
Pyridine, 2,3,4,5-tetrahydro-6-methoxy-2,2,4-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


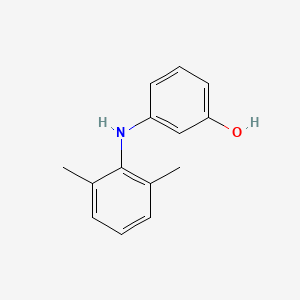
![3-Isopropylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B573790.png)
![3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile](/img/structure/B573791.png)

